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Compound of Interest

Compound Name: 4-(piperidin-4-yl)benzonitrile

Cat. No.: B132002 Get Quote

In the landscape of modern medicinal chemistry, the discovery of novel therapeutic agents is

often a story of molecular architecture. It is a narrative built upon foundational scaffolds—

robust, versatile, and synthetically accessible structures that serve as the starting point for

innovation. 4-(piperidin-4-yl)benzonitrile is one such critical building block. Its unique

topology, merging a flexible, saturated piperidine heterocycle with a rigid, electronically distinct

benzonitrile ring, has established it as a privileged scaffold in drug discovery programs

targeting a spectrum of human diseases.

This technical guide moves beyond a simple recitation of data. It is designed for the practicing

researcher and drug development professional, offering a deeper understanding of the core

chemical properties, synthetic strategies, and therapeutic potential of this important

intermediate. We will explore not just the what, but the why—elucidating the causal

relationships between its structure and its utility, and providing field-proven insights into its

practical application.

Molecular Overview and Physicochemical
Properties
4-(piperidin-4-yl)benzonitrile is characterized by a direct carbon-carbon bond between the C4

position of a piperidine ring and the C4 position of a benzonitrile ring. This seemingly simple

linkage creates a molecule with distinct chemical environments: the basic secondary amine of

the piperidine offers a handle for derivatization and influences solubility, while the cyano-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b132002?utm_src=pdf-interest
https://www.benchchem.com/product/b132002?utm_src=pdf-body
https://www.benchchem.com/product/b132002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substituted phenyl ring acts as a key pharmacophoric element and a site for further chemical

elaboration.

Figure 1: Chemical Structure of 4-(piperidin-4-yl)benzonitrile.

Core Physicochemical Data
The following table summarizes the key identification and computed properties for this

compound. It is noteworthy that while widely used as an intermediate, comprehensive

experimental physical data such as a definitive melting point is not consistently reported in

publicly accessible literature, reflecting its common use in-situ or as a starting material for

further synthesis rather than as an isolated final product.

Property Value Source

CAS Number 149554-06-3 [1][2]

Molecular Formula C₁₂H₁₄N₂ [1][2]

Molecular Weight 186.25 g/mol [1][2]

Appearance Solid

Synonyms 4-(4'-Cyanophenyl)piperidine [1]

Topological Polar Surface Area

(TPSA)
35.82 Å² [1]

Computed LogP 2.025 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bonds 1 [1]

Predicted Spectroscopic Profile
While specific, published spectra for this compound are not readily available, a robust

spectroscopic profile can be predicted based on its constituent functional groups and data from
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analogous structures. This predictive analysis is a crucial tool for reaction monitoring and

quality control in a research setting.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic

protons.

Aromatic Region (δ 7.40 - 7.80 ppm): The benzonitrile moiety will exhibit a classic AA'BB'

system. Two doublets are expected, each integrating to 2H. The protons ortho to the

electron-withdrawing nitrile group (H-3, H-5) will be downfield (approx. δ 7.65-7.75 ppm),

while the protons meta to the nitrile group (H-2, H-6) will be slightly upfield (approx. δ 7.45-

7.55 ppm).

Piperidine Methine Proton (δ 2.70 - 3.00 ppm): The proton at the C4 position (CH attached to

the phenyl ring) will appear as a multiplet (tt - triplet of triplets), shifted downfield due to the

deshielding effect of the aromatic ring.

Piperidine Methylene Protons (Axial/Equatorial):

δ 3.05 - 3.25 ppm (2H, m): Protons on C2 and C6 in the equatorial positions, deshielded

by the adjacent nitrogen.

δ 2.60 - 2.80 ppm (2H, m): Protons on C2 and C6 in the axial positions.

Piperidine Methylene Protons (δ 1.60 - 1.95 ppm, 4H, m): The protons on C3 and C5 will

present as complex, overlapping multiplets.

Amine Proton (δ 1.5 - 2.5 ppm, 1H, broad s): The N-H proton signal is often broad and its

chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy
The carbon spectrum provides a clear fingerprint of the molecule's carbon skeleton.

Nitrile Carbon (δ ~119 ppm): The quaternary carbon of the C≡N group.[3]

Aromatic Carbons:
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δ ~148-152 ppm: Quaternary carbon (C4) attached to the piperidine ring.

δ ~132-133 ppm: CH carbons ortho to the nitrile group (C3, C5).[3]

δ ~127-128 ppm: CH carbons meta to the nitrile group (C2, C6).

δ ~110-112 ppm: Quaternary carbon (C1) bearing the nitrile group.[3]

Piperidine Carbons:

δ ~45-47 ppm: Methylene carbons adjacent to the nitrogen (C2, C6).[4]

δ ~43-45 ppm: Methine carbon attached to the phenyl ring (C4).

δ ~32-34 ppm: Methylene carbons at C3 and C5.

Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key nitrile functional group.

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2235 cm⁻¹.

The conjugation with the phenyl ring slightly lowers the frequency compared to aliphatic

nitriles.

N-H Stretch: A moderate, somewhat broad peak around 3300-3350 cm⁻¹ corresponding to

the secondary amine.

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Multiple peaks will appear just below 3000 cm⁻¹, typically in the

2850-2950 cm⁻¹ range.

C=C Stretch (Aromatic): Absorptions around 1605 cm⁻¹ and 1500 cm⁻¹ are characteristic of

the benzene ring.

Mass Spectrometry (MS)
Under standard electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak

[M]⁺ or protonated molecular ion peak [M+H]⁺ would be readily observed.
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[M]⁺• or [M+H]⁺: Expected at m/z = 186.25 or 187.26, respectively.

Key Fragmentation: A primary fragmentation pathway would involve the loss of the

benzonitrile group or cleavage within the piperidine ring, leading to characteristic daughter

ions.

Synthesis and Purification: A Strategic Approach
The construction of the C(sp²)-C(sp³) bond between the aromatic and aliphatic rings is the

central challenge in synthesizing 4-(piperidin-4-yl)benzonitrile. While several methods exist,

the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust

and versatile strategy, offering high yields and excellent functional group tolerance.[5][6] This

approach is favored in industrial and academic settings for its reliability.

The logical and field-proven synthetic route involves coupling an aryl halide (4-

bromobenzonitrile) with an organoboron reagent derived from piperidine. To prevent self-

coupling or undesired side reactions at the piperidine's secondary amine, it must first be

protected, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the

basic conditions of the Suzuki coupling but can be cleanly removed under acidic conditions.

Step 1: Suzuki-Miyaura Coupling

Step 2: Boc Deprotection

4-Bromobenzonitrile

{Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O}

N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

N-Boc-4-(4-cyanophenyl)piperidine

 C-C Bond
Formation {HCl in Dioxane | or TFA in DCM} 4-(Piperidin-4-yl)benzonitrile

 Amine
Deprotection 

Click to download full resolution via product page

Figure 2: High-level workflow for the synthesis of 4-(piperidin-4-yl)benzonitrile.

Exemplary Step-by-Step Synthesis Protocol
This protocol describes a reliable, lab-scale synthesis. All operations should be performed in a

well-ventilated fume hood using appropriate personal protective equipment (PPE).
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Step 1: Suzuki-Miyaura Coupling to form N-Boc-4-(4-cyanophenyl)piperidine

Rationale: This step constructs the core biphenyl-like C-C bond. Palladium(II) acetate or a

pre-catalyst like Pd(dppf)Cl₂ is used. The dppf ligand is bulky and electron-rich, which

facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A base

(e.g., potassium carbonate) is essential for the transmetalation step.[7][8] A mixed solvent

system like dioxane/water ensures solubility of both organic and inorganic reagents.

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-

bromobenzonitrile (1.0 eq.), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)piperidine (1.1 eq.), and potassium carbonate (2.5 eq.).

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is

critical to prevent oxidation of the Pd(0) species, which is the active catalyst.

Add anhydrous 1,4-dioxane and water (e.g., a 4:1 v/v mixture) to the flask via syringe.

Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.

Add the palladium catalyst, such as [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq.), to the

reaction mixture.

Heat the mixture to reflux (typically 85-95 °C) and stir vigorously. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and

water.

Separate the organic layer. Wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to yield the crude protected intermediate.
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Step 2: Deprotection to yield 4-(piperidin-4-yl)benzonitrile

Rationale: The Boc protecting group is acid-labile. Strong acids like trifluoroacetic acid (TFA)

in an inert solvent like dichloromethane (DCM) or a solution of HCl in an organic solvent

(e.g., dioxane) will efficiently cleave the carbamate to liberate the secondary amine.

Procedure:

Dissolve the crude N-Boc-4-(4-cyanophenyl)piperidine from the previous step in a suitable

solvent such as dichloromethane (DCM) or 1,4-dioxane.

Cool the solution in an ice bath (0 °C).

Slowly add an excess of a strong acid. A 4M solution of HCl in dioxane (3-4 eq.) or neat

trifluoroacetic acid (TFA, 5-10 eq.) are common choices.

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess acid.

If the hydrochloride salt is desired, it can be triturated with diethyl ether and collected by

filtration. To obtain the free base, dissolve the residue in water and basify to pH > 10 with a

base like 1M NaOH or saturated sodium bicarbonate.

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or

DCM).

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to afford

the final product.

Purification
The crude product can be purified by column chromatography on silica gel, typically using a

gradient of methanol in dichloromethane, often with a small percentage (e.g., 1%) of

ammonium hydroxide added to the mobile phase to prevent the basic amine from streaking on

the acidic silica gel.
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Reactivity, Stability, and Handling
Chemical Reactivity
The molecule possesses two primary reactive sites:

Piperidine Nitrogen: As a secondary amine, the nitrogen is nucleophilic and basic. It readily

undergoes N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig amination),

reductive amination, and sulfonylation reactions. This allows for extensive derivatization to

explore structure-activity relationships (SAR) in drug discovery.

Nitrile Group: The cyano group is a versatile functional group. It can be hydrolyzed to a

carboxylic acid or a primary amide under acidic or basic conditions. It can be reduced to a

primary amine (aminomethyl group) using strong reducing agents like lithium aluminum

hydride (LiAlH₄) or catalytic hydrogenation. It can also participate in cycloaddition reactions.

Stability and Storage
4-(piperidin-4-yl)benzonitrile is generally stable under standard laboratory conditions.

Storage: It should be stored in a tightly sealed container in a cool, dry place, protected from

light.

Incompatibilities: Avoid strong oxidizing agents and strong acids. As a base, it will react

exothermically with acids to form salts.

Safety and Handling
Based on available safety data for this class of compounds, the following precautions are

advised.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:

Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing).
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Handling: Use in a well-ventilated area. Wear appropriate PPE, including safety glasses, a

lab coat, and chemical-resistant gloves.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 4-(piperidin-4-yl)benzonitrile lies in its role as a molecular scaffold. The

piperidine ring often serves as a non-planar, saturated linker that can orient substituents in

specific three-dimensional vectors, which is crucial for optimizing binding interactions with

biological targets like enzymes or receptors. The benzonitrile group can act as a hydrogen

bond acceptor, a metabolic blocker, or a key pharmacophore that fits into a specific pocket of a

protein active site.

This scaffold is a key intermediate in the synthesis of a wide array of pharmacologically active

agents, particularly in the fields of oncology and neuroscience.[9][10]

Chemical Modifications

Therapeutic Targets

4-(Piperidin-4-yl)benzonitrile
(Core Scaffold)

N-Alkylation / ArylationNitrile Reduction
(to -CH₂NH₂)

Nitrile Hydrolysis
(to -COOH)

Kinase Inhibitors
(Oncology)

GPCR Ligands
(Neuroscience)Other Enzyme Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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